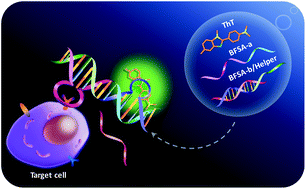A light-up fluorescence assay for tumor cell detection based on bifunctional split aptamers†
Analyst Pub Date: 2018-06-25 DOI: 10.1039/C8AN01008K
Abstract
Light-up aptamers have attracted growing attention due to their advantages of being label-free and having low fluorescence background. In this work, we developed a light-up fluorescence assay for label-free detection of tumor cells based on a bifunctional split aptamer (BFSA) that contained two DNA strands (BFSA-a and BFSA-b). BFSA-a and BFSA-b were constructed by combining aptamers ZY11 and ThT.2-2, which could specifically bind to the tumor cell SMMC-7721 and activate the fluorescence of thioflavin T (ThT). A Helper strand was introduced to hybridize with BFSA-b, and then BFSA-a and BFSA-b were separated if the target cell was absent. Only when the target cell is present can BFSA-a approach and hybridize with BFSA-b due to the ‘induced-fit effect’, which made the Helper strand dissociate. Then ThT bound to BFSA and the fluorescence of ThT was activated. The results indicated that this fluorescence assay had a good linear response to the target cells in the range of 250–20 000 cells in 100 μL binding buffer; the lowest cell number actually detected was 125 cells in 100 μL buffer. This assay also displayed excellent selectivity and was successfully applied to detect target cells in 20% human serum samples. The design of bifunctional split aptamers realized no-washing, label-free, low-cost, one-step detection of tumor cells, which could generate detectable fluorescence signals just by mixing nucleic acid aptamers and fluorescent reporter molecules with target cells. Such a design of aptamer probes also has the potential to construct stimuli-responsive controlled drug delivery systems.


Recommended Literature
- [1] Palladium on nano-magnetite: a magnetically reusable catalyst in the ligand- and copper-free Sonogashira and Stille cross-coupling reactions
- [2] Ultratrace speciation analysis of organolead in water by gas chromatography–atomic emission spectrometry after in-liner preconcentration
- [3] DFT-based study on the mechanisms of the oxygen reduction reaction on Co(acetylacetonate)2 supported by N-doped graphene nanoribbon†
- [4] Determination of trace amounts of formaldehyde by ion-exchange resin thin-layer spectrophotometry
- [5] Glutathione-responsive multifunctional nanoparticles based on mannose-modified pillar[5]arene for targeted antibiotic delivery against intracellular methicillin-resistant S. aureus†
- [6] Enhanced activity and alkali metal resistance in vanadium SCR catalyst via co-modification with Mo and Sb†
- [7] Exploring low-cost high energy NASICON cathodes for sodium-ion batteries via a combined machine-learning, ab initio, and experimental approach†
- [8] Kinetic study of the reactions of CF3O2 radicals with Cl and NO
- [9] Natural sesquiterpenoids
- [10] Implications of peptide assemblies in amyloid diseases

Journal Name:Analyst
Research Products
-
CAS no.: 19394-61-7
-
CAS no.: 102185-16-0
-
CAS no.: 10403-00-6









